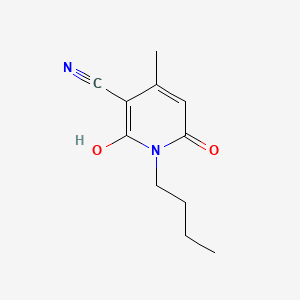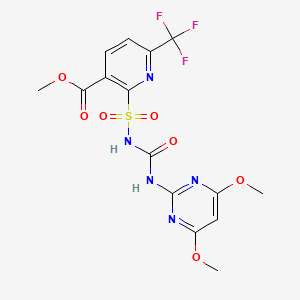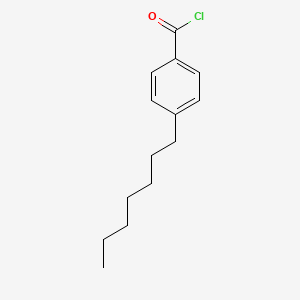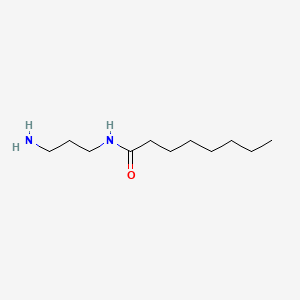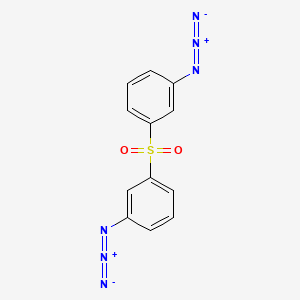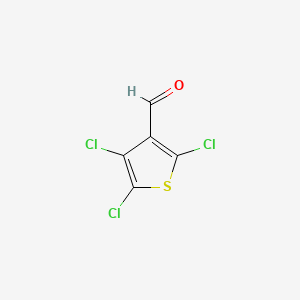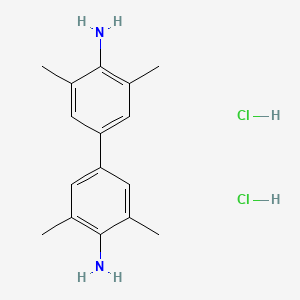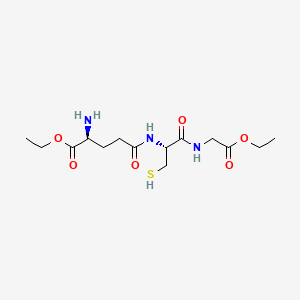
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
Overview
Description
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate: is an organophosphorus compound with the molecular formula C7H9F6O5P. It is a colorless to light yellow clear liquid at room temperature and is known for its significant reactivity and utility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate typically involves the reaction of Bis(2,2,2-trifluoroethyl) phosphite with methyl chloroacetate in the presence of a base such as potassium bis(trimethylsilyl)amide (KHMDS) and a phase transfer catalyst like 18-crown-6. The reaction is carried out in tetrahydrofuran (THF) at low temperatures (-78°C) and then allowed to warm to room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate undergoes various chemical reactions, including:
Olefination Reactions: It is used in the Still-Gennari olefination to form cis-olefinic esters.
Alcoholysis: It can undergo alcoholysis to form dialkyl and cyclic H-phosphonates.
Common Reagents and Conditions:
Olefination: Reagents such as potassium tert-butoxide and 18-crown-6 in THF at low temperatures.
Alcoholysis: Simple alcohols under microwave-assisted conditions without the need for inert atmosphere or additives.
Major Products:
Olefination: Cis-olefinic ester derivatives.
Alcoholysis: Dialkyl and cyclic H-phosphonates.
Scientific Research Applications
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules, including trans-hydrindanes and umbelactone.
Biology: Utilized in the preparation of fluorescently labeled compounds for studying biological processes.
Medicine: Involved in the synthesis of potential pharmaceutical intermediates.
Industry: Acts as a flame-retardant additive in lithium-ion electrolytes.
Mechanism of Action
The mechanism of action of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate involves its reactivity as a phosphonate ester. It can participate in nucleophilic substitution reactions, where the phosphonate group acts as a leaving group, facilitating the formation of new carbon-phosphorus bonds. This reactivity is crucial in olefination reactions, where it helps form carbon-carbon double bonds .
Comparison with Similar Compounds
- Bis(2,2,2-trifluoroethyl) phosphite
- Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate
- Tris(2,2,2-trifluoroethyl) phosphite
Uniqueness: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is unique due to its specific structure that combines the trifluoroethyl groups with a methoxycarbonylmethyl group, providing distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in olefination reactions and the synthesis of complex organic molecules .
Properties
IUPAC Name |
methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F6O5P/c1-16-5(14)2-19(15,17-3-6(8,9)10)18-4-7(11,12)13/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSJXEDBEXYLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F6O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237279 | |
| Record name | NSC 634137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88738-78-7 | |
| Record name | NSC 634137 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088738787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC 634137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,2,2-trifluoroethyl) (Methoxycarbonylmethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BTP interact with the perovskite solar cell components to improve its performance?
A1: BTP acts as a polydentate ligand, meaning it can bind to a metal ion through multiple atoms. In the context of perovskite solar cells, BTP's C=O, P=O, and two -CF3 functional groups interact synergistically with defects present on the surface of the SnO2 electron transport layer and the bottom surface of the perovskite layer []. This interaction effectively passivates these defects, reducing non-radiative recombination—a major energy loss pathway in solar cells. Furthermore, BTP modifies the interfacial properties by mitigating residual tensile stress and promoting better perovskite crystallization. This improved interface contact facilitates charge transport, leading to enhanced device performance [].
Q2: What is the impact of BTP on the stability of perovskite solar cells?
A2: BTP significantly improves the stability of perovskite solar cells, particularly at the critical buried interface between the perovskite layer and the electron transport layer []. By passivating defects and reducing interfacial stress, BTP creates a more robust interface that is less prone to degradation. This is evident in the impressive stability demonstrated by BTP-modified devices, retaining 98.6% of their initial efficiency after 3000 hours in ambient conditions and 84.2% after 1728 hours under thermal stress []. This enhanced stability is crucial for the long-term performance and commercial viability of perovskite solar cell technology.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



